Cas no 1119-33-1 (H-Glu(OEt)-OH)

H-Glu(OEt)-OH 化学的及び物理的性質
名前と識別子
-
- L-Glutamic acid gamma-ethyl ester
- 5-Ethyl L-Glutamate
- H-Glu(OEt)-OH
- L-Glutamic acid γ-ethyl ester
- H-Glu-Oet
- L-Glutamic Acid 5-Ethyl Ester
- L-GLUTAMIC ACID-GAMMA-ETHYL ESTER CRYSTALLINE
- (S)-2-Amino-5-ethoxy-5-oxopentanoic acid
- ETHYL G-L-GLUTAMATE
- Ethylgama-L-glutamate
- ethylglutamate
- Ethyly-L-glutamate
- N-NONYLGALLATE
-
- MDL: MFCD00037217
- インチ: InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1
- InChIKey: XMQUEQJCYRFIQS-YFKPBYRVSA-N
- ほほえんだ: CCOC(=O)CC[C@@H](C(=O)O)N
- BRN: 1725589
計算された属性
- せいみつぶんしりょう: 175.08400
- どういたいしつりょう: 175.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _3
- トポロジー分子極性表面積: 89.6A^2
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.2843 (rough estimate)
- ゆうかいてん: 179-185°C
- ふってん: 306.47°C (rough estimate)
- フラッシュポイント: 151.3℃
- 屈折率: 1.4353 (estimate)
- すいようせい: Soluble in water 100 mg/ml.
- PSA: 89.62000
- LogP: 0.44190
- ひせんこうど: +11.0 to +14.0° (c=1, H2O)
- マーカー: 4470
H-Glu(OEt)-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- ちょぞうじょうけん:0-10°C
H-Glu(OEt)-OH 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
H-Glu(OEt)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-187122-100.0g |
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid |
1119-33-1 | 95% | 100g |
$166.0 | 2023-06-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L71610-25g |
(S)-2-Amino-5-ethoxy-5-oxopentanoic acid |
1119-33-1 | 97% | 25g |
¥193.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L71611-100g |
(S)-2-Amino-5-ethoxy-5-oxopentanoic acid |
1119-33-1 | 95% | 100g |
¥1126.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L71611-25g |
(S)-2-Amino-5-ethoxy-5-oxopentanoic acid |
1119-33-1 | 95% | 25g |
¥336.0 | 2022-04-27 | |
TRC | G598193-5g |
H-Glu(OEt)-OH |
1119-33-1 | 5g |
$81.00 | 2023-05-18 | ||
TRC | G598193-500mg |
H-Glu(OEt)-OH |
1119-33-1 | 500mg |
$ 52.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L71611-5g |
(S)-2-Amino-5-ethoxy-5-oxopentanoic acid |
1119-33-1 | 95% | 5g |
¥96.0 | 2022-04-27 | |
TRC | G598193-2.5g |
H-Glu(OEt)-OH |
1119-33-1 | 2.5g |
$ 69.00 | 2023-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H810601-100g |
L-Glutamic acid γ-ethyl ester |
1119-33-1 | 98% | 100g |
¥546.00 | 2022-01-14 | |
eNovation Chemicals LLC | D518328-25g |
H-Glu(OEt)-OH |
1119-33-1 | 97% | 25g |
$315 | 2024-05-24 |
H-Glu(OEt)-OH 関連文献
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Md. Hasan Turabee,Thavasyappan Thambi,Jae Seung Lym,Doo Sung Lee Biomater. Sci. 2017 5 837
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Christian Muhl,Lydia Zengerling,Jonathan Gro?,Paul Eckhardt,Till Opatz,Pol Besenius,Matthias Barz Polym. Chem. 2020 11 6919
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3. Electroactive poly(amino acids). Part 4. Poly(γ-ethyl L-glutamate) modified by side chain reaction with ferrocenylmethylamineJames Grimshaw,Jadwiga Trocha-Grimshaw J. Chem. Soc. Perkin Trans. 2 1991 751
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4. Application of RDC enhanced NMR spectroscopy in structural analysis of thiacalix[4]arene derivativesL. Vrzal,M. Kratochvílová-?imánová,T. Landovsky,K. Polívková,J. Budka,H. Dvo?áková,P. Lhoták Org. Biomol. Chem. 2015 13 9610
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Yi-Syuan Lu,Shiao-Wei Kuo RSC Adv. 2015 5 88539
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6. Preparation and characterisation of electrodes modified with iron porphyrins immobilised in a poly(amino acid) matrixMartin Devenney,James Grimshaw,Jadwiga Trocha-Grimshaw J. Chem. Soc. Perkin Trans. 2 1998 917
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Alicia Rasines Mazo,Stephanie Allison-Logan,Fatemeh Karimi,Nicholas Jun-An Chan,Wenlian Qiu,Wei Duan,Neil M. O’Brien-Simpson,Greg G. Qiao Chem. Soc. Rev. 2020 49 4737
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Alison Rodger,Jascindra Rajendra,Rachel Marrington,Malin Ardhammar,Bengt Nordén,Jonathan D. Hirst,Andrew T. B. Gilbert,Timothy R. Dafforn,David J. Halsall,Cheryl A. Woolhead,Colin Robinson,Teresa J. T. Pinheiro,Jurate Kazlauskaite,Mark Seymour,Niuvis Perez,Michael J. Hannon Phys. Chem. Chem. Phys. 2002 4 4051
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9. Synthetic polypeptides: from polymer design to supramolecular assembly and biomedical applicationZiyuan Song,Zhiyuan Han,Shixian Lv,Chongyi Chen,Li Chen,Lichen Yin,Jianjun Cheng Chem. Soc. Rev. 2017 46 6570
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Shuangjiang Yu,Shu Wei,Liang Liu,Desheng Qi,Jiayu Wang,Guojun Chen,Wanying He,Chaoliang He,Xuesi Chen,Zhen Gu Biomater. Sci. 2019 7 860
H-Glu(OEt)-OHに関する追加情報
Compound CAS No. 1119-33-1: H-Glu(OEt)-OH
The compound with CAS No. 1119-33-1, commonly referred to as H-Glu(OEt)-OH, is a significant molecule in the field of organic chemistry and biochemistry. This compound, which stands for (2S)-2-amino-4-hydroxybutanoic acid ethyl ester, is a derivative of glutamic acid, one of the most abundant amino acids in nature. The molecule's structure includes an ethyl ester group attached to the hydroxyl group of glutamic acid, making it a valuable intermediate in various chemical syntheses and biochemical studies.
H-Glu(OEt)-OH has been extensively studied for its role in peptide synthesis and as a precursor for various biologically active compounds. Its ethyl ester form makes it more lipophilic compared to the free acid, which enhances its solubility in organic solvents and facilitates its use in organic reactions. Recent research has highlighted its potential in drug delivery systems, where its ability to form self-assembled structures or incorporate into lipid nanoparticles has shown promise for targeted drug delivery.
In the context of biological applications, H-Glu(OEt)-OH has been explored for its role in neurotransmitter metabolism and as a component in peptide-based vaccines. Studies have demonstrated that this compound can influence cellular signaling pathways and modulate immune responses, making it a valuable tool in immunology research. Furthermore, its ability to act as a chiral building block in asymmetric synthesis has been leveraged to produce enantiomerically pure compounds, which are crucial for pharmacological studies.
Recent advancements in green chemistry have also brought attention to H-Glu(OEt)-OH as a sustainable reagent for organic transformations. Researchers have developed catalytic methods using this compound to promote efficient synthesis of complex molecules under mild conditions, reducing the environmental footprint of chemical processes. These developments underscore the importance of H-Glu(OEt)-OH not only in academic research but also in industrial applications.
From a structural perspective, H-Glu(OEt)-OH exhibits a unique balance between hydrophilic and hydrophobic properties due to its amino acid backbone and ester functionality. This dual nature allows it to participate in both hydrogen bonding and hydrophobic interactions, making it versatile in various chemical environments. Its conformational flexibility has been exploited in the design of bioactive peptides and as a component in supramolecular assemblies.
Looking ahead, the continued exploration of H-Glu(OEt)-OH is expected to yield further insights into its potential applications across diverse fields. Its role as a building block in synthetic biology and materials science is particularly promising, with ongoing studies focusing on its integration into bio-inspired materials and smart drug delivery systems.
In summary, CAS No. 1119-33-1 (H-Glu(OEt)-OH) stands as a testament to the intricate interplay between chemistry and biology. Its multifaceted properties and versatility make it an indispensable compound in modern research and development efforts.
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